3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dibenzo-oxazepine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the dibenzo-oxazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the chloro and fluoro substituents is usually achieved through halogenation reactions under controlled conditions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This can lead to changes in cell signaling, gene expression, or metabolic processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorobenzonitrile
- 3-chloro-4-fluorophenol
- 3-chloro-4-fluoronitrobenzene
Uniqueness
Compared to these similar compounds, 3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide stands out due to its dibenzo-oxazepine core, which imparts unique biological activity and potential therapeutic benefits. The presence of both chloro and fluoro substituents further enhances its chemical reactivity and versatility in various applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O4S/c1-11-2-6-19-17(8-11)23-20(25)14-9-12(3-7-18(14)28-19)24-29(26,27)13-4-5-16(22)15(21)10-13/h2-10,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTFUPYCRCFQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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